molecular formula C13H9N3O7 B14720858 1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene CAS No. 6282-16-2

1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene

Katalognummer: B14720858
CAS-Nummer: 6282-16-2
Molekulargewicht: 319.23 g/mol
InChI-Schlüssel: IGUZGDCCALKUAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene is an organic compound characterized by the presence of nitro groups and a phenoxy group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene typically involves the reaction of 2,4-dinitrophenol with 4-methyl-2-nitrochlorobenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Analyse Chemischer Reaktionen

1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, metal hydrides, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of these targets. The phenoxy group can also participate in binding interactions with specific molecular sites, influencing the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene can be compared with similar compounds such as:

    2,4-Dinitrophenoxy ethanol: Used as a plasticizer in propellant formulations.

    1,6-Bis(2,4-dinitrophenoxy)-2,4-hexadiyne: Known for its ferroelectric properties.

    2,4-Dinitrophenol: Widely studied for its use in biochemical research and industrial applications.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

6282-16-2

Molekularformel

C13H9N3O7

Molekulargewicht

319.23 g/mol

IUPAC-Name

1-(2,4-dinitrophenoxy)-4-methyl-2-nitrobenzene

InChI

InChI=1S/C13H9N3O7/c1-8-2-4-12(10(6-8)15(19)20)23-13-5-3-9(14(17)18)7-11(13)16(21)22/h2-7H,1H3

InChI-Schlüssel

IGUZGDCCALKUAT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.